Cas no 74361-76-5 (ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate)

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-1-acetic acid, 3-amino-5-phenyl-, ethyl ester
- ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate
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- インチ: 1S/C13H15N3O2/c1-2-18-13(17)9-16-11(8-12(14)15-16)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,14,15)
- InChIKey: KRPLJGXIFRDBJP-UHFFFAOYSA-N
- SMILES: N1(CC(OCC)=O)C(C2=CC=CC=C2)=CC(N)=N1
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269653-2.5g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 2.5g |
$3080.0 | 2025-03-20 | |
Enamine | EN300-269653-0.25g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 0.25g |
$1447.0 | 2025-03-20 | |
Enamine | EN300-269653-1g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 1g |
$1572.0 | 2023-09-11 | ||
Enamine | EN300-269653-5g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 5g |
$4557.0 | 2023-09-11 | ||
Enamine | EN300-269653-1.0g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 1.0g |
$1572.0 | 2025-03-20 | |
Enamine | EN300-269653-0.05g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 0.05g |
$1320.0 | 2025-03-20 | |
Enamine | EN300-269653-5.0g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 5.0g |
$4557.0 | 2025-03-20 | |
Enamine | EN300-269653-0.1g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 0.1g |
$1384.0 | 2025-03-20 | |
Enamine | EN300-269653-0.5g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 0.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-269653-10.0g |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate |
74361-76-5 | 95.0% | 10.0g |
$6758.0 | 2025-03-20 |
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetateに関する追加情報
Recent Advances in the Study of Ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate (CAS: 74361-76-5)
Ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate (CAS: 74361-76-5) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications in drug discovery.
The synthesis of ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method that reduces reaction time and minimizes by-products. The method involves the condensation of ethyl glyoxylate with 3-amino-5-phenyl-1H-pyrazole, followed by a mild esterification step. This advancement is particularly significant for large-scale production, as it enhances the compound's accessibility for further pharmacological evaluation.
In terms of biological activity, ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate has shown promising results in preclinical studies. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study reported an IC50 value of 0.8 μM, which is comparable to that of some commercially available COX-2 inhibitors. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects.
Another area of interest is the compound's antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry evaluated its efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. The study also explored the compound's mechanism of action, suggesting that it disrupts bacterial cell membrane integrity, a promising target for overcoming antibiotic resistance.
Recent advancements in computational chemistry have further elucidated the molecular interactions of ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate with biological targets. Molecular docking studies, as reported in a 2024 Journal of Chemical Information and Modeling article, identified key binding interactions with proteins involved in cancer cell proliferation. These simulations, combined with in vitro assays, support the compound's potential as a multitargeted anticancer agent, particularly in breast and lung cancer models.
Despite these promising findings, challenges remain in the development of ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate as a therapeutic agent. Pharmacokinetic studies, as highlighted in a 2023 review in Drug Metabolism Reviews, indicate that the compound exhibits moderate bioavailability and requires further structural optimization to improve its metabolic stability. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, ethyl 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetate (CAS: 74361-76-5) represents a promising scaffold for drug discovery, with demonstrated activities in inflammation, infection, and oncology. The recent advancements in its synthesis, biological evaluation, and computational modeling provide a solid foundation for future research. Continued efforts to optimize its pharmacokinetic properties and explore its therapeutic potential in vivo will be critical for its transition into clinical development.
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